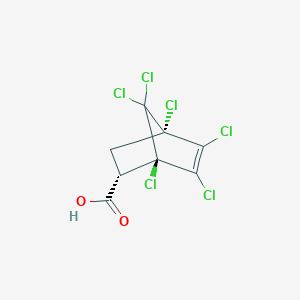
Hbheca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is typically synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with maleic anhydride, followed by hydrolysis of the resulting anhydride . The reaction conditions often involve elevated temperatures and the use of solvents such as xylene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and efficient heat management to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various chlorinated carboxylic acids, while reduction can produce partially dechlorinated norbornene derivatives .
Applications De Recherche Scientifique
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid involves its interaction with cellular components, leading to various biological effects. The compound is known to induce hepatocyte replicative DNA synthesis, which is a characteristic of nongenotoxic hepatocarcinogens . The molecular targets and pathways involved in its action are still under investigation, but it is believed to affect cellular signaling pathways related to cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Hexachlorocyclopentadiene: A precursor in the synthesis of chlorendic acid.
Maleic Anhydride: Another precursor used in the Diels-Alder reaction.
Chlorendic Anhydride: A related compound with similar applications in flame retardants and resins.
Uniqueness: 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is unique due to its high chlorine content and bicyclic structure, which confer exceptional flame-retardant properties and chemical stability. These characteristics make it a valuable compound in various industrial and research applications .
Propriétés
Numéro CAS |
115565-70-3 |
|---|---|
Formule moléculaire |
C8H4Cl6O2 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
(1R,2S,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H4Cl6O2/c9-3-4(10)7(12)2(5(15)16)1-6(3,11)8(7,13)14/h2H,1H2,(H,15,16)/t2-,6-,7+/m0/s1 |
Clé InChI |
UZNJCXPVWJLOQY-CFHWFIACSA-N |
SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
SMILES isomérique |
C1[C@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
SMILES canonique |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
Synonymes |
1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid HBHECA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















